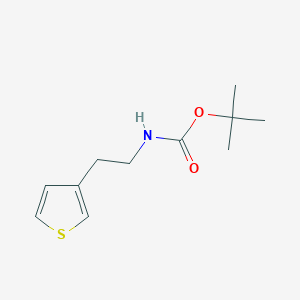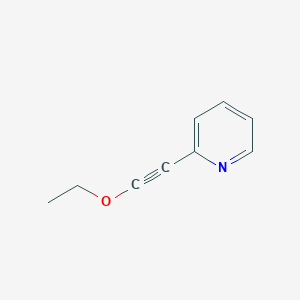
2-(Ethoxyethynyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethoxyethynyl)pyridine, also known as 2-EEPy, is a chemical compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. This compound is a derivative of pyridine and contains an ethoxyethynyl group, which makes it a valuable building block for the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 2-(Ethoxyethynyl)pyridine is not fully understood, but it is believed to interact with biological targets through covalent bonding or non-covalent interactions. For example, 2-(Ethoxyethynyl)pyridine has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. Additionally, 2-(Ethoxyethynyl)pyridine has been shown to interact with DNA and RNA, which may contribute to its anticancer activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(Ethoxyethynyl)pyridine depend on its specific application and target. For example, 2-(Ethoxyethynyl)pyridine has been shown to exhibit anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. Moreover, 2-(Ethoxyethynyl)pyridine has been shown to exhibit herbicidal activity by inhibiting the activity of photosystem II, a crucial component of the photosynthetic machinery in plants.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(Ethoxyethynyl)pyridine in lab experiments is its versatility as a building block for the synthesis of various organic compounds. Moreover, 2-(Ethoxyethynyl)pyridine is commercially available and relatively inexpensive, which makes it accessible to researchers. However, 2-(Ethoxyethynyl)pyridine has some limitations, such as its low solubility in water and some organic solvents, which may affect its bioavailability and toxicity.
Direcciones Futuras
There are several future directions for research on 2-(Ethoxyethynyl)pyridine. One direction is to explore its potential as a therapeutic agent for the treatment of cancer, neurodegenerative diseases, and other conditions. Another direction is to investigate its potential as a molecular probe for imaging and sensing applications. Moreover, further research is needed to understand the mechanism of action of 2-(Ethoxyethynyl)pyridine and its interactions with biological targets, which may lead to the discovery of new drugs and agrochemicals.
Métodos De Síntesis
The synthesis of 2-(Ethoxyethynyl)pyridine can be achieved through various methods, including the Sonogashira coupling reaction between 2-iodopyridine and ethoxyacetylene, or the reaction between 2-chloropyridine and ethynyl ethyl ether in the presence of a base. The yield of 2-(Ethoxyethynyl)pyridine can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and catalyst used.
Aplicaciones Científicas De Investigación
2-(Ethoxyethynyl)pyridine has been widely used in scientific research as a building block for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and materials. For example, 2-(Ethoxyethynyl)pyridine has been used in the synthesis of a potent anticancer agent, as well as a herbicide and an insecticide. Moreover, 2-(Ethoxyethynyl)pyridine has been used to prepare conjugated polymers for organic electronic devices, such as solar cells and light-emitting diodes.
Propiedades
Número CAS |
163680-64-6 |
|---|---|
Nombre del producto |
2-(Ethoxyethynyl)pyridine |
Fórmula molecular |
C9H9NO |
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
2-(2-ethoxyethynyl)pyridine |
InChI |
InChI=1S/C9H9NO/c1-2-11-8-6-9-5-3-4-7-10-9/h3-5,7H,2H2,1H3 |
Clave InChI |
YHCKLMKYDNFKRG-UHFFFAOYSA-N |
SMILES |
CCOC#CC1=CC=CC=N1 |
SMILES canónico |
CCOC#CC1=CC=CC=N1 |
Sinónimos |
Pyridine, 2-(ethoxyethynyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




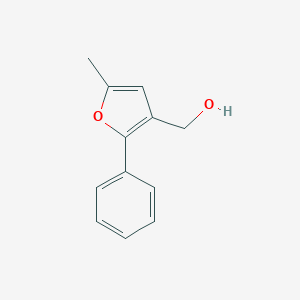
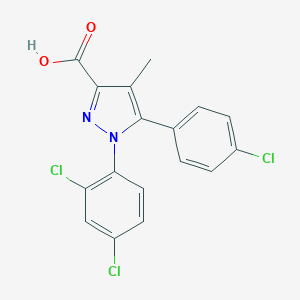
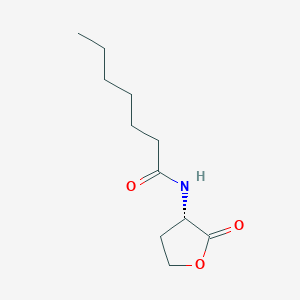
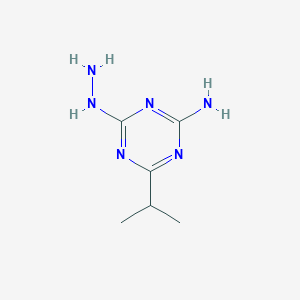

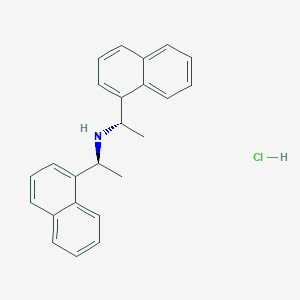
![4H-Furo[2,3-d]-1,3-dioxin-4-one, 5,6-bis[(1,1-dimethylethyl)amino]-2,2-dimethyl-](/img/structure/B71752.png)
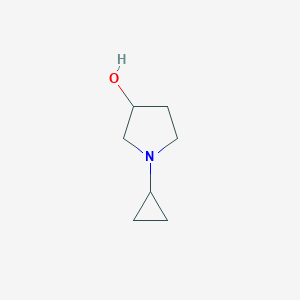
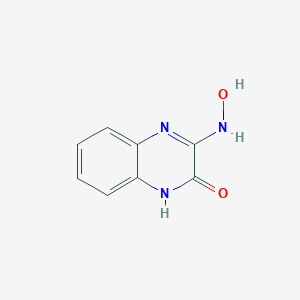
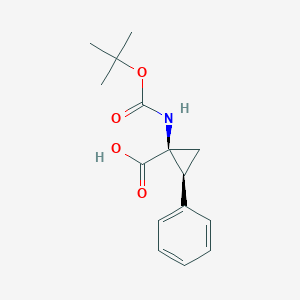
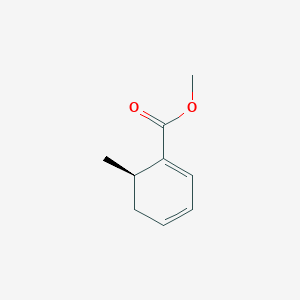
![2-[2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B71765.png)
